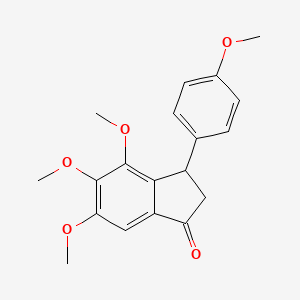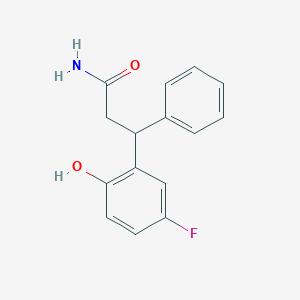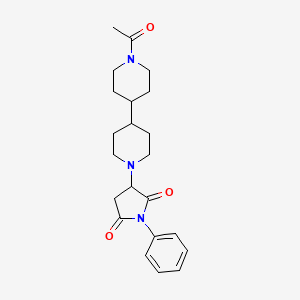![molecular formula C30H26O5 B11048056 6,6'-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine)](/img/structure/B11048056.png)
6,6'-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6'-[Oxibis(fenilmetanildiil)]bis(2,3-dihidro-1,4-benzodioxina) es un compuesto orgánico complejo que se caracteriza por su estructura única, que incluye dos anillos de benzodioxina conectados por un enlace oxibis(fenilmetanildiil)
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6,6'-[Oxibis(fenilmetanildiil)]bis(2,3-dihidro-1,4-benzodioxina) típicamente implica un proceso de varios pasos. Un método común comienza con la preparación de los compuestos intermedios, como los derivados de 2,3-dihidro-1,4-benzodioxina. Estos intermedios se unen luego mediante una reacción con un compuesto bis(fenilmetanildiil) en condiciones controladas.
Por ejemplo, la síntesis podría implicar:
Formación de 2,3-dihidro-1,4-benzodioxina: Esto se puede lograr mediante la ciclización de catecol con formaldehído en presencia de un catalizador ácido.
Enlace con bis(fenilmetanildiil): El benzodioxina intermedio se hace reaccionar entonces con un compuesto bis(fenilmetanildiil), a menudo utilizando una base como el hidróxido de sodio para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad para escalar la producción de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
6,6'-[Oxibis(fenilmetanildiil)]bis(2,3-dihidro-1,4-benzodioxina) puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales como hidroxilo o carbonilo.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los anillos de benzodioxina o los grupos fenilmetanildiil de enlace.
Sustitución: Las reacciones de sustitución electrófila o nucleófila pueden introducir diferentes sustituyentes en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio o trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los reactivos como los halógenos (para la sustitución electrófila) o los compuestos organometálicos (para la sustitución nucleófila) son típicos.
Principales productos
Los principales productos de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción podría producir derivados dihidro.
Aplicaciones Científicas De Investigación
Química
En química, 6,6'-[Oxibis(fenilmetanildiil)]bis(2,3-dihidro-1,4-benzodioxina) se utiliza como un bloque de construcción para sintetizar moléculas más complejas. Su estructura única lo hace valioso para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología y medicina
En la investigación biológica y médica, este compuesto se puede explorar por sus posibles propiedades farmacológicas. Sus características estructurales sugieren que podría interactuar con objetivos biológicos de formas únicas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
En la industria, la estabilidad y reactividad del compuesto lo hacen adecuado para aplicaciones en ciencia de materiales, como el desarrollo de nuevos polímeros o materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual 6,6'-[Oxibis(fenilmetanildiil)]bis(2,3-dihidro-1,4-benzodioxina) ejerce sus efectos depende de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores, alterando su actividad. Los objetivos moleculares podrían incluir proteínas involucradas en vías de señalización o procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
Bisfenol A: Similar en tener dos grupos fenilo unidos por un puente metileno, pero carece de los anillos de benzodioxina.
Bisfenol F: Otro compuesto relacionado con grupos fenilo unidos por un puente metileno, pero con diferentes sustituyentes.
Singularidad
6,6'-[Oxibis(fenilmetanildiil)]bis(2,3-dihidro-1,4-benzodioxina) es único debido a sus anillos de benzodioxina, que confieren propiedades químicas y físicas distintas en comparación con otros derivados de bisfenol. Esta singularidad lo hace particularmente interesante para aplicaciones especializadas en diversos campos científicos e industriales.
Propiedades
Fórmula molecular |
C30H26O5 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
6-[[2,3-dihydro-1,4-benzodioxin-6-yl(phenyl)methoxy]-phenylmethyl]-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C30H26O5/c1-3-7-21(8-4-1)29(23-11-13-25-27(19-23)33-17-15-31-25)35-30(22-9-5-2-6-10-22)24-12-14-26-28(20-24)34-18-16-32-26/h1-14,19-20,29-30H,15-18H2 |
Clave InChI |
NBVILRIRLNZIIK-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(C3=CC=CC=C3)OC(C4=CC=CC=C4)C5=CC6=C(C=C5)OCCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11047977.png)
![4,4,8-trimethyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11047981.png)

![3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11047986.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-hydroxybenzohydrazide](/img/structure/B11047991.png)



![3-[(Z)-(Hydroxyimino)(2-quinoxalinyl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B11048031.png)

![1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone](/img/structure/B11048040.png)
![1-(4-Tert-butylphenyl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one](/img/structure/B11048047.png)
![2-[2,5-Dioxo-7-(3-thienyl)-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11048059.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(2,6-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048076.png)
